

magnesium pidolate CAS number and molecular structure

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Compound of Interest

Compound Name: Magnesium pidolate

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Magnesium Pidolate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **magnesium pidolate**, a salt combining magnesium with pidolic acid. It details its chemical properties, synthesis, analytical methods, and established therapeutic applications, with a focus on data relevant to research and drug development.

Chemical and Physical Properties

Magnesium pidolate, also known as magnesium L-pyroglutamate, is an organic magnesium salt recognized for its high bioavailability.

CAS Numbers: Two CAS numbers are frequently associated with **magnesium pidolate**: 62003-27-4, often referring to the L-pidolate form, and 135701-98-3. Both are used in scientific literature and commercial listings.^{[1][2][3][4][5][6][7][8][9]}

Molecular Structure: The compound consists of a central magnesium ion (Mg^{2+}) chelated by two molecules of L-pidolic acid (also known as pyroglutamic acid). The chemical formula is $C_{10}H_{12}MgN_2O_6$, and its molecular weight is approximately 280.52 g/mol.^{[6][10]} The chelation between the magnesium ion and the carboxyl and amide groups of pidolic acid forms a stable

five-membered ring structure, which is believed to contribute to its enhanced stability and bioavailability.^[10]

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Caption: The molecular structure of **magnesium pidolate**, illustrating the chelation of a magnesium ion by two pidolate anions.

Table 1: Physicochemical Properties of **Magnesium Pidolate**

Property	Value	References
Appearance	White, odorless powder with a slightly bitter taste	^[4]
Solubility	Highly soluble in water (>60% at 20°C), soluble in methanol	^[11]
Hygroscopicity	Low	^[4]
pH (50 g/L solution)	5.5 - 7.5	^[1]
Optical Activity ($[\alpha]_D$)	-24±1.5° (c = 0.5 in H ₂ O)	^[1]

Synthesis and Manufacturing

Magnesium pidolate is typically synthesized through the reaction of a magnesium source with L-pidolic acid.

Experimental Protocol: Synthesis from Magnesium Oxide and L-Pidolic Acid

This protocol outlines a common laboratory-scale synthesis of **magnesium pidolate**.

Materials:

- L-Pidolic Acid (L-Pyroglutamic Acid)
- Magnesium Oxide (MgO) or Magnesium Hydroxide [Mg(OH)₂]
- Deionized Water
- Reaction vessel with heating and stirring capabilities
- Filtration apparatus
- Crystallization dish
- Vacuum oven or desiccator

Procedure:

- **Dissolution of L-Pidolic Acid:** In the reaction vessel, dissolve L-pidolic acid in deionized water with stirring. The molar ratio of L-pidolic acid to the magnesium source should be 2:1.
- **Addition of Magnesium Source:** Slowly add the stoichiometric amount of magnesium oxide or magnesium hydroxide to the pidolic acid solution. The addition should be done in portions to control the reaction rate.
- **Reaction:** Heat the mixture to facilitate the reaction. The temperature and duration will depend on the specific magnesium source used. For instance, a patent describes heating L-glutamic acid (the precursor to pidolic acid) and deionized water to 100-128°C for 6-12 hours to form L-pyroglutamic acid in situ, followed by the addition of magnesium carbonate or oxide.[\[12\]](#)
- **Clarification:** Continue heating and stirring until the solution becomes clear, indicating the completion of the reaction.
- **Filtration:** Filter the hot solution to remove any unreacted starting materials or insoluble impurities.

- **Crystallization:** Concentrate the filtrate by evaporation and then cool it to induce crystallization. The solution can be cooled to room temperature and then in an ice bath to maximize crystal formation.
- **Isolation and Drying:** Collect the **magnesium pidolate** crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water and then with a suitable solvent like ethanol to aid in drying. Dry the final product in a vacuum oven or desiccator to a constant weight.^[10]

Analytical Methodologies

The quantification of **magnesium pidolate** in pharmaceutical formulations is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a validated method for this purpose.

Experimental Protocol: Quantification of Magnesium Pidolate by HPLC

This protocol is based on a validated method for the analysis of **magnesium pidolate** in a drinkable solution.

Instrumentation and Conditions:

- **HPLC System:** A standard HPLC system with a UV detector.
- **Column:** A suitable reversed-phase column (e.g., C18).
- **Mobile Phase:** A suitable buffer system, for example, a phosphate buffer.
- **Flow Rate:** Typically 1.0 mL/min.
- **Detection Wavelength:** Dependent on the chromophore of pidolic acid, often in the low UV range.
- **Injection Volume:** 20 µL.

Procedure:

- **Standard Preparation:** Prepare a stock solution of **magnesium pidolate** reference standard in deionized water (e.g., 3 mg/mL). From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 80% to 120% of the target concentration of 0.75 mg/mL).
- **Sample Preparation:** Dilute the pharmaceutical formulation (e.g., a drinkable solution) with deionized water to a final concentration within the calibration range (e.g., 0.75 mg/mL).
- **Analysis:** Inject the standards and samples into the HPLC system.
- **Quantification:** Construct a calibration curve by plotting the peak area of the pidolate peak against the concentration of the standards. Determine the concentration of **magnesium pidolate** in the samples by interpolating their peak areas from the calibration curve.

The method should be validated for specificity, linearity, accuracy, precision (repeatability and reproducibility), and robustness according to pharmaceutical guidelines.[\[13\]](#)

Pharmacokinetics and Bioavailability

Magnesium pidolate is considered to have high bioavailability compared to inorganic magnesium salts.

Table 2: Comparative Bioavailability of Magnesium Salts in Rats

Magnesium Salt	Relative Bioavailability (Compared to a baseline)	Study Reference
Magnesium L-aspartate	Most effective and fastest compensation for magnesium deficiency	[14]
Magnesium L-pyroglutamate	Effective in compensating for magnesium deficiency	[14]
Magnesium Chloride	Highest efficiency among inorganic salts	[14]
Other Organic Salts (succinate, glycinate, orotate, taurate, lactate)	Varied effectiveness	[14]
Inorganic Salts (sulphate, oxide, nitrate, etc.)	Generally lower effectiveness than organic salts	[14]

Note: This table is a qualitative summary based on the cited study in magnesium-deficient rats. Direct quantitative comparison is complex and depends on the experimental model.

Therapeutic Applications and Mechanism of Action

Magnesium pidolate has been investigated for several therapeutic applications, most notably in the management of sickle cell disease and for its neurotropic effects.

Sickle Cell Disease

In sickle cell disease, erythrocyte dehydration increases the concentration of sickle hemoglobin, promoting sickling. Magnesium plays a role in regulating ion transport across the red blood cell membrane, and its supplementation can inhibit K-Cl cotransport, a key pathway for potassium and water loss from erythrocytes.

Table 3: Effects of Long-Term Oral **Magnesium Pidolate** in Sickle Cell Disease Patients

Parameter	Observation	p-value	Reference
Dosage	540 mg elemental Mg/day for 6 months	-	[15]
Red Cell K-Cl Cotransport Activity	Significantly decreased	< 0.0025	[15]
Red Cell K and Mg Content	Significantly increased	-	[15]
Median Number of Painful Days (6-month period)	Decreased from 15 to 1	< 0.0005	[15]

Experimental Protocol: Measurement of K-Cl Cotransport in Erythrocytes

This protocol provides a general outline for measuring K-Cl cotransport activity.

Materials:

- Fresh venous blood collected in EDTA.
- MOPS-buffered saline.
- Radioactive tracer for potassium (e.g., $^{86}\text{Rb}^+$).
- Ouabain and bumetanide (to inhibit $\text{Na}^+\text{-K}^+$ pump and $\text{Na}^+\text{-K}^+\text{-2Cl}^-$ cotransporter, respectively).
- Scintillation counter.

Procedure:

- Cell Preparation: Isolate erythrocytes by centrifugation and wash them in MOPS-buffered saline.
- Tracer Loading: Pre-incubate the red blood cells with the radioactive potassium tracer to allow for its uptake.

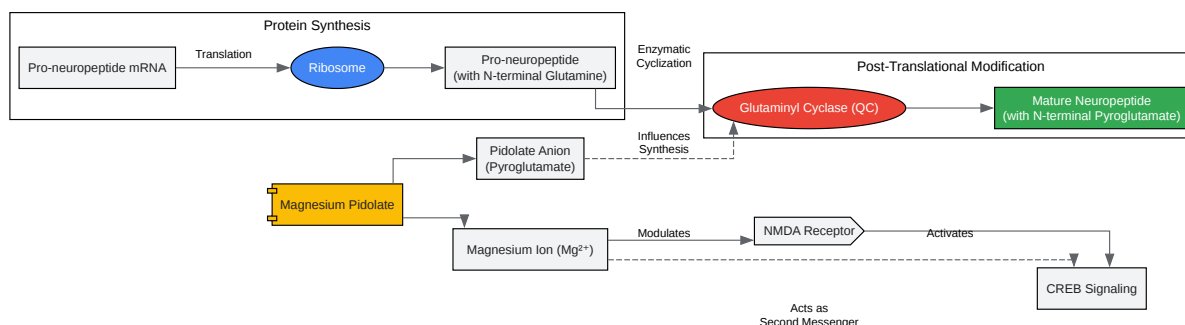
- **Flux Measurement:** Initiate the efflux measurement by suspending the tracer-loaded cells in a flux medium with and without chloride (e.g., replaced by nitrate) to determine the chloride-dependent potassium efflux.
- **Sample Collection:** At specified time points, take aliquots of the cell suspension, separate the cells from the supernatant by centrifugation through a dense, inert oil.
- **Quantification:** Measure the radioactivity in the supernatant and/or the cell pellet using a scintillation counter to determine the rate of potassium efflux.
- **Calculation:** K-Cl cotransport is calculated as the difference between the potassium efflux in the presence and absence of chloride.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Neurotropic Effects

The neurotropic effects of **magnesium pidolate** are attributed to both the magnesium ion and the pidolate anion. The pidolate anion can influence the synthesis of neuropeptides that contain pyroglutamate.

Signaling Pathway: Formation of Pyroglutamate-Containing Neuropeptides

The formation of a pyroglutamate residue at the N-terminus of certain neuropeptides is a crucial post-translational modification that is catalyzed by the enzyme glutamyl cyclase. This modification protects the peptides from degradation and is important for their biological activity.



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Caption: Proposed mechanism of **Magnesium Pidolate**'s neurotropic effects.

Magnesium ions also play a crucial role in neuronal signaling by modulating the activity of N-methyl-D-aspartate (NMDA) receptors. Magnesium acts as a voltage-dependent channel blocker of NMDA receptors and can also act as a second messenger to activate CREB signaling, a key pathway in learning and memory.[20][21][22][23][24] The pidolate moiety itself may have neuroprotective effects.[25]

Conclusion

Magnesium pidolate is a well-characterized organic magnesium salt with favorable bioavailability. Its synthesis and analysis are achievable through standard laboratory procedures. The established therapeutic benefits, particularly in sickle cell disease, and its potential neurotropic effects, make it a compound of continued interest for researchers and drug development professionals. Further investigation into its specific molecular targets and signaling pathways will likely uncover additional therapeutic applications.

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References

- 1. Magnesium L -pidolate 98.0-102.0 T calc. on dry substance 62003-27-4 [sigmaaldrich.com]
- 2. magnesium pidolate, 62003-27-4 [thegoodscentcompany.com]
- 3. magnesium pidolate, 62003-27-4 [perflavory.com]
- 4. wbcil.com [wbcil.com]
- 5. magnesium pidolate [drugcentral.org]
- 6. globalcalcium.com [globalcalcium.com]
- 7. Magnesium pidolate - Wikipedia [en.wikipedia.org]
- 8. organotechnie.com [organotechnie.com]
- 9. Magnesium 2-pyrrolidone-5-carboxylate | C₁₀H₁₂MgN₂O₆ | CID 18601084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buy Magnesium pidolate (EVT-1489613) | 135701-98-3 [evitachem.com]
- 11. Crystal structures of human glutaminy cyclase, an enzyme responsible for protein N-terminal pyroglutamate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN101863819A - Method for preparing magnesium L-pyroglutamate - Google Patents [patents.google.com]
- 13. MANCO [master-analyse-controle-inscription.univ-lyon1.fr]
- 14. [Comparative study of magnesium salts bioavailability in rats fed a magnesium-deficient diet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral magnesium pidolate: effects of long-term administration in patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The clinical significance of K-Cl cotransport activity in red cells of patients with HbSC disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct estimate of 1:1 stoichiometry of K(+)-Cl(-) cotransport in rabbit erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Erythrocyte K-Cl cotransport: properties and regulation. | Delpire Laboratory [vumc.org]
- 19. Differential oxygen sensitivity of the K⁺-Cl⁻ cotransporter in normal and sickle human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Structural insights into the diverse actions of magnesium on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Magnesium Acts as a Second Messenger in the Regulation of NMDA Receptor-Mediated CREB Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Influence of external magnesium ions on the NMDA receptor channel block by different types of organic cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. "Newly Synthesized Pyroglutamate Amide and its Neuroprotective Effect A" by Nourelhouda Joutey Elamrani [academicworks.cuny.edu]
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